molecular formula C17H14FN3O3S B2833880 2-(4-fluorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 896349-10-3

2-(4-fluorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No. B2833880
CAS RN: 896349-10-3
M. Wt: 359.38
InChI Key: DLQZXEVRLROBTH-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using various methods. The purpose of

Scientific Research Applications

Computational and Pharmacological Potential

Research has delved into the computational and pharmacological potentials of 1,3,4-oxadiazole derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies have revealed that compounds with the 1,3,4-oxadiazole moiety exhibit binding and moderate inhibitory effects across a range of assays, highlighting their pharmacological versatility (Faheem, 2018).

Antimicrobial and Anti-inflammatory Activities

Another significant area of exploration is the synthesis and pharmacological evaluation of 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety for their in vivo anti-convulsant and anti-inflammatory activities. These derivatives have shown significant biological activities, supported by in silico molecular docking studies for the inhibition of enzymes like cyclooxygenase-2 and voltage-gated sodium channels, suggesting their role as good inhibitors (Bhat et al., 2016).

Enzyme Inhibition

The enzyme inhibition potential of 1,3,4-oxadiazole derivatives has also been a focus, with compounds synthesized and screened against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These studies found that the synthesized compounds exhibit relative activity against acetylcholinesterase, underscoring their therapeutic potential in enzyme-related disorders (Rehman et al., 2013).

Antimicrobial Properties

The antimicrobial properties of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives have been evaluated, revealing that compounds with a significant number of fluorine atoms showed high potency against bacterial and fungal strains. This suggests the potential of such compounds in developing new antimicrobial agents (Parikh & Joshi, 2014).

Corrosion Inhibition

Additionally, the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid media has been investigated, demonstrating the potential of such compounds in industrial applications due to their high efficiency in inhibiting corrosion (Bouklah et al., 2006).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c1-23-13-4-2-3-11(9-13)16-20-21-17(24-16)19-15(22)10-25-14-7-5-12(18)6-8-14/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQZXEVRLROBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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